molecular formula C21H20ClN3O B2967152 (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251566-38-7

(4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2967152
CAS RN: 1251566-38-7
M. Wt: 365.86
InChI Key: IHJPABJAIDTJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic compound . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

  • Synthesis and Chemical Transformation :

    • A study investigated the nucleophilic cleavage of the lactam bond in compounds like 4-amino(pyrrolidino, piperidino, morpolino)thieno[2,3-d]-, -[3,2-d]-, and -[3,4-d]pyrimido[1,2-b]isoquinolin-11-ones, which share structural similarities with the compound . This research offers insights into the chemical behavior and synthesis pathways of such compounds (Zadorozhny, 2013).
  • Anticancer and Antimicrobial Agents :

    • Research on novel biologically potent heterocyclic compounds incorporated with oxazole, pyrazoline, and pyridine, similar in structure to the compound of interest, shows potential as anticancer and antimicrobial agents. Their synthesis and bioactivity predictions provide valuable insights for developing new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
  • CC Chemokine Receptor-4 (CCR4) Antagonists :

    • A study on the development of CC chemokine receptor-4 antagonists highlighted the importance of certain molecular structures, such as the pyrrolidine moiety, for enhancing the potency of these compounds. This research is significant in understanding how similar compounds could be used in anti-inflammatory applications (Yokoyama et al., 2009).
  • Novel Quinoline Derivatives :

    • Novel derivatives containing moieties similar to the compound were synthesized and evaluated for their antibacterial and antifungal activities. Such research aids in understanding the potential therapeutic applications of these compounds (Desai, Patel, & Dave, 2016).
  • PET Imaging in Parkinson's Disease :

    • A compound structurally related to the one was synthesized for use as a PET imaging agent in studying Parkinson's disease. This indicates the potential application of similar compounds in medical imaging and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
  • Synthesis of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines :

    • A novel series of compounds, including 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, was synthesized, showcasing the chemical diversity and potential bioactivity of compounds structurally related to the one . These compounds were evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).

Safety and Hazards

The safety data sheet for this compound indicates that it is for R&D use only . Further safety and hazard information specific to this compound is not available in the sources.

Mechanism of Action

Target of Action

The compound (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone is a complex molecule that may interact with multiple targetsIt contains an indole scaffold and a pyrrolidine ring , both of which are known to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors , and pyrrolidine derivatives have been reported to have target selectivity .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . Pyrrolidine derivatives also exhibit a range of biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound might affect multiple biochemical pathways.

Pharmacokinetics

Both indole and pyrrolidine derivatives are known to have good bioavailability .

Result of Action

Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound might have a range of molecular and cellular effects.

properties

IUPAC Name

[4-(4-chloroanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-14-4-9-18-17(12-14)19(23-16-7-5-15(22)6-8-16)13-20(24-18)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJPABJAIDTJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.